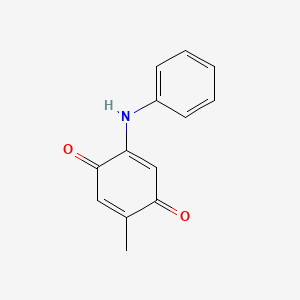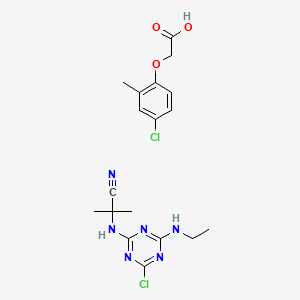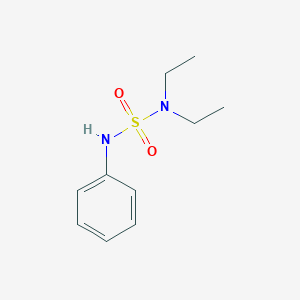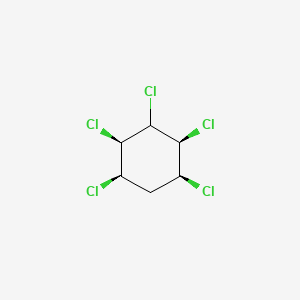
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.
Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.
Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1S,2S,4R,5
Propiedades
Número CAS |
56994-24-2 |
|---|---|
Fórmula molecular |
C6H7Cl5 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane |
InChI |
InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6? |
Clave InChI |
SCTBPPSXYXJCFE-VJTZZWJDSA-N |
SMILES isomérico |
C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
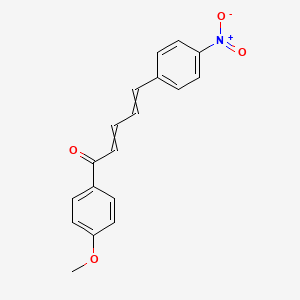

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
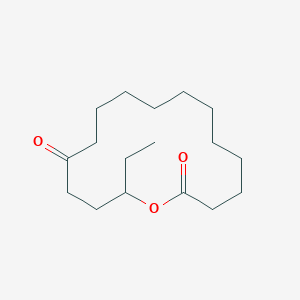
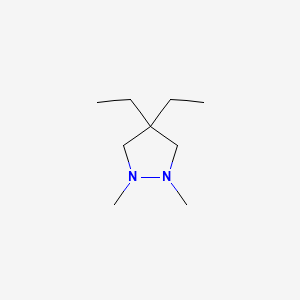
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
